Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide
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Overview
Description
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide is a complex organic compound with a molecular formula of C15H12N4O3S. This compound is characterized by the presence of an acridine moiety, a nitro group, and a thioacetic acid hydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide typically involves multiple steps. One common synthetic route starts with the nitration of acridine to introduce the nitro group. This is followed by the thiolation of the nitroacridine to form the thioacridine derivative. Finally, the thioacridine derivative is reacted with hydrazine to form the desired hydrazide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine moiety.
Scientific Research Applications
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
Reactive Oxygen Species (ROS) Generation: The nitro group can participate in redox reactions, leading to the generation of ROS, which can induce cellular damage.
Comparison with Similar Compounds
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds such as:
Acridine Orange: A well-known dye used in biological staining, which also intercalates into DNA.
Nitroacridines: Compounds with similar structures but lacking the thioacetic acid hydrazide group.
Thioacridines: Compounds with similar structures but lacking the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
129885-03-6 |
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Molecular Formula |
C15H12N4O3S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3-nitroacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C15H12N4O3S/c16-18-14(20)8-23-15-10-3-1-2-4-12(10)17-13-7-9(19(21)22)5-6-11(13)15/h1-7H,8,16H2,(H,18,20) |
InChI Key |
WSHKVGRCBNDCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)NN |
Origin of Product |
United States |
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